An In-Depth Technical Guide to the Physicochemical Properties of (4-(Chloromethyl)phenyl)methanamine
An In-Depth Technical Guide to the Physicochemical Properties of (4-(Chloromethyl)phenyl)methanamine
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of (4-(Chloromethyl)phenyl)methanamine and its hydrochloride salt. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Physicochemical Properties
(4-(Chloromethyl)phenyl)methanamine is a bifunctional organic compound containing a reactive chloromethyl group and a primary aminomethyl group. It is commonly available and utilized as its more stable hydrochloride salt. The presence of these two functional groups makes it a versatile intermediate in the synthesis of a variety of more complex molecules.
The physicochemical properties of both the free base and its hydrochloride salt are summarized in the table below. It is important to distinguish between these two forms as their properties, particularly solubility and melting point, differ significantly.
| Property | (4-(Chloromethyl)phenyl)methanamine | (4-(Chloromethyl)phenyl)methanamine Hydrochloride |
| CAS Number | 771579-40-9[1][2] | 1194752-34-5[3][4][5] |
| Molecular Formula | C₈H₁₀ClN[1] | C₈H₁₁Cl₂N[4] |
| Molecular Weight | 155.62 g/mol [1] | 192.08 g/mol [3][4][5] |
| Appearance | - | Solid crystalline material[6] |
| Melting Point | Not available | Not available |
| Boiling Point | Not available | Not available |
| Solubility | Not available | Water-soluble[6] |
| pKa | Not available | Not available |
| logP | Not available | Not available |
| Storage | 2-8°C, inert atmosphere, dark place[2] | -20°C, airtight, light-protected[3] |
Synthesis and Reactivity
The synthesis of (4-(Chloromethyl)phenyl)methanamine hydrochloride typically involves multi-step procedures starting from commercially available precursors.
Several synthetic routes have been described for the preparation of (4-(Chloromethyl)phenyl)methanamine and its derivatives. A common approach involves the chlorination of a suitable benzyl alcohol precursor using a chlorinating agent like thionyl chloride (SOCl₂).[3] Another patented method describes the chlorination of 4-methylbenzoic acid derivatives to yield a 4-(chloromethyl)benzoic acid intermediate, which can then be converted to the desired amine.[3]
A general synthetic workflow is outlined below:
The reactivity of (4-(Chloromethyl)phenyl)methanamine is characterized by the distinct functionalities of the chloromethyl and aminomethyl groups. The chloromethyl group is a good leaving group, making the benzylic carbon susceptible to nucleophilic substitution reactions. The primary amine is nucleophilic and can participate in reactions such as amide formation, imine formation, and alkylation. This dual reactivity makes it a valuable building block in combinatorial chemistry and for the synthesis of heterocyclic compounds.[3][7]
The following diagram illustrates the key reactive sites and potential transformations:
Biological Activity
(4-(Chloromethyl)phenyl)methanamine hydrochloride has garnered interest for its potential biological activities, primarily as an antimicrobial and cytotoxic agent.
Studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli.[3]
The cytotoxic effects of (4-(Chloromethyl)phenyl)methanamine hydrochloride have been evaluated against several cancer cell lines. It has demonstrated moderate to significant activity against hematological and solid tumor cell lines, including K-562 (chronic myelogenous leukemia) and MCF-7 (breast adenocarcinoma).[3] The proposed mechanism of action may involve interactions with protein kinases that are relevant to cancer progression.[3]
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis of (4-(Chloromethyl)phenyl)methanamine are proprietary and often found in patents. However, a general laboratory-scale synthesis can be described based on the available literature.
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A suitable 4-(hydroxymethyl)benzylamine derivative is dissolved in an appropriate anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon).
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The solution is cooled in an ice bath (0-5 °C).
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Thionyl chloride (SOCl₂) is added dropwise to the cooled solution with vigorous stirring. The reaction is exothermic and the temperature should be carefully monitored.
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After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or LC-MS).
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The solvent and excess thionyl chloride are removed under reduced pressure.
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The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the hydrochloride salt of (4-(Chloromethyl)phenyl)methanamine.[3]
The following workflow diagram illustrates the key steps in a typical laboratory synthesis and purification process:
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. 771579-40-9|(4-(Chloromethyl)phenyl)methanamine|BLD Pharm [bldpharm.com]
- 3. (4-(Chloromethyl)phenyl)methanamine hydrochloride | 1194752-34-5 | Benchchem [benchchem.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. (4-(CHLOROMETHYL)PHENYL)METHANAMINE HCL | 1194752-34-5 [chemicalbook.com]
- 6. Cas 451503-28-9,(S)-(4-CHLOROPHENYL)(PHENYL)METHANAMINE HYDROCHLORIDE | lookchem [lookchem.com]
- 7. (4-(Bromomethyl)phenyl)methanamine | 769057-30-9 | Benchchem [benchchem.com]
